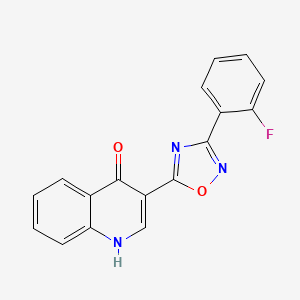

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

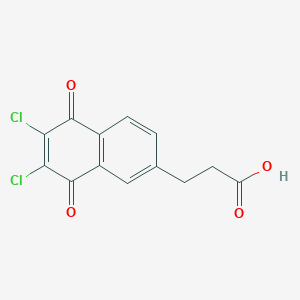

The compound “3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a chemical with the molecular formula C17H10FN3O2 and a molecular weight of 307.28 . It is also known by its CAS number 1081134-15-7 .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring attached to an oxadiazole ring, which is further attached to a fluorophenyl group . The presence of these rings and groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been shown to undergo various reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo cyclization reactions to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 476.5±55.0 °C and a predicted density of 1.377±0.06 g/cm3 . Its pKa is predicted to be 0.57±0.70 .Scientific Research Applications

Molecular Structure and Biological Properties

The compound has been synthesized and investigated for its molecular and crystal structures, with predicted antimicrobial and antiviral activities. These properties were estimated through molecular docking, indicating its potential as a therapeutic agent (Vaksler et al., 2023).

Antibacterial and Antitumor Potential

1,3,4-oxadiazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their biological activities. These studies show a broad spectrum of biodynamic activities, indicating their potential as potent therapeutic agents. Specifically, some derivatives have demonstrated notable antibacterial and antitumor activities, highlighting the compound's relevance in medicinal chemistry and drug development (Faldu et al., 2014; Desai et al., 2021; Adimule et al., 2014; Nandeshwarappa et al., 2020).

Antioxidant and Cytotoxic Activities

The compound's derivatives have also been evaluated for their antioxidant properties and cytotoxicity against various cancer cell lines. These studies provide insights into the compound's potential use in cancer treatment, with certain derivatives showing moderate to high activities. The compound's structure allows for modifications that can enhance its biological activities, offering pathways for developing new therapeutic agents (Fadda et al., 2011; Kamath et al., 2016; Guoqianga et al., 2012).

Antimicrobial and Anti-HIV Properties

Several studies have synthesized and characterized derivatives of the compound, evaluating their antimicrobial activities against various bacteria and fungi. Some derivatives have shown promising results, comparable to standard drugs. Furthermore, certain quinolone derivatives with 1,3,4-oxadiazole rings have displayed significant anti-HIV activity, emphasizing the compound's potential in developing treatments for infectious diseases (Singhai et al., 2019; Parizadeh et al., 2018; Holla et al., 2005).

properties

IUPAC Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O2/c18-13-7-3-1-5-10(13)16-20-17(23-21-16)12-9-19-14-8-4-2-6-11(14)15(12)22/h1-9H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGIXSPTVQJLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)